N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
“N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with phenylsulfonyl and p-tolyl groups. The compound also contains a methanesulfonamide group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The phenylsulfonyl and p-tolyl groups would be attached to this ring. Additionally, a phenyl ring would be attached to a methanesulfonamide group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the various substituent groups. The phenylsulfonyl and p-tolyl groups could potentially participate in electrophilic aromatic substitution reactions. The methanesulfonamide group might also be involved in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as the presence of the pyrazole ring and the various substituent groups would influence properties like solubility, melting point, and reactivity .
Scientific Research Applications
Sulfonamide Inhibitors and Their Applications
Sulfonamide Compounds as Therapeutic Agents : Sulfonamide compounds, including the specific chemical mentioned, are a significant class of synthetic bacteriostatic antibiotics utilized for therapy against bacterial infections and those caused by other microorganisms before the advent of penicillin. Beyond their antibiotic use, sulfonamides have found applications in treating various conditions, including cancer, glaucoma, inflammation, and Alzheimer’s disease, showcasing their versatility as therapeutic agents (Gulcin & Taslimi, 2018).
Enzyme Inhibition for Drug Development : Sulfonamide compounds are investigated for their role as enzyme inhibitors, targeting enzymes like tyrosine kinase, HIV protease, and others. Their inhibition potential is crucial for developing treatments for various diseases, including cancer and HIV, demonstrating their importance in drug development and pharmacological research (Gulcin & Taslimi, 2018).
Environmental and Industrial Applications
Biodegradation and Environmental Fate : Research on sulfonamide compounds extends into environmental sciences, focusing on their biodegradation and the environmental fate of related chemicals. Studies on microbial degradation pathways offer insights into reducing environmental pollution and understanding the ecological impact of sulfonamide use (Liu & Mejia Avendaño, 2013).
Mechanism of Action
Target of Action
The compound belongs to the class of pyrazolines and sulfonamides. Pyrazolines are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . Sulfonamides are a group of compounds known to inhibit the growth of bacteria by preventing the synthesis of folic acid, a key component in bacterial DNA synthesis .
Mode of Action
For instance, some pyrazolines have been found to inhibit the enzyme acetylcholinesterase, which plays a crucial role in nerve impulse transmission . Sulfonamides, on the other hand, are known to inhibit the enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid in bacteria .
Biochemical Pathways
The compound, being a pyrazoline derivative, might affect various biochemical pathways. For instance, it might inhibit the production of reactive oxygen species (ROS), which are involved in various cellular processes and can cause oxidative stress when produced in excess .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For instance, if it inhibits acetylcholinesterase, it could affect nerve impulse transmission .
properties
IUPAC Name |
N-[3-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-17-11-13-18(14-12-17)23-16-22(19-7-6-8-20(15-19)25-31(2,27)28)24-26(23)32(29,30)21-9-4-3-5-10-21/h3-15,23,25H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWARQBQHDWTPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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